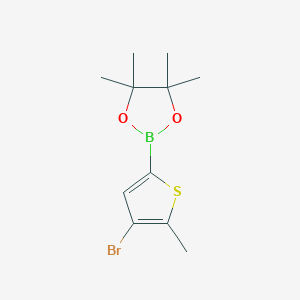

2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1310404-98-8

Cat. No.: VC3379268

Molecular Formula: C11H16BBrO2S

Molecular Weight: 303.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310404-98-8 |

|---|---|

| Molecular Formula | C11H16BBrO2S |

| Molecular Weight | 303.03 g/mol |

| IUPAC Name | 2-(4-bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C11H16BBrO2S/c1-7-8(13)6-9(16-7)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 |

| Standard InChI Key | FPIDNDGAFKWMHD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)Br |

Introduction

Chemical Identity and Structure

2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of boronic acid esters, specifically pinacol esters, featuring a thiophene ring scaffold. The compound's structure incorporates a methyl group at position 5 of the thiophene ring and a bromine atom at position 4, while position 2 contains the pinacol boronic ester moiety. This structural arrangement provides the compound with distinctive reactivity patterns that make it valuable in synthetic organic chemistry.

The thiophene core gives the molecule aromatic character, while the bromine substituent serves as a reactive site for further transformations. The pinacol boronic ester group functions as a nucleophilic coupling partner in various carbon-carbon bond-forming reactions, particularly Suzuki-Miyaura cross-coupling. The methyl group at position 5 influences the electronic distribution within the thiophene ring, affecting its reactivity in synthetic applications.

Chemical Identifiers and Properties

Synthesis Methodologies

The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-5-methylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base. This synthetic approach follows well-established protocols for the preparation of arylboronic acid pinacol esters and produces the desired compound with good to excellent yields.

General Synthetic Pathway

The synthesis generally proceeds through the following key steps:

-

The starting material, 4-bromo-5-methylthiophene, is prepared or obtained commercially.

-

This substrate is reacted with bis(pinacolato)diboron (B2pin2), which serves as the source of the boronic ester group.

-

A palladium catalyst, such as [Pd(dppf)Cl2] (dppf = 1,1'-bis(diphenylphosphino)ferrocene), facilitates the transformation.

-

The reaction requires a base, typically potassium acetate or potassium phosphate, to proceed efficiently.

-

The reaction is conducted in an appropriate solvent system, often dioxane, toluene, or DMF.

-

Heating is usually necessary to drive the reaction to completion.

-

After reaction completion, purification techniques such as column chromatography yield the pure compound .

The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the carbon-boron bond .

Applications in Organic Synthesis

2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis, with particular utility in Suzuki-Miyaura cross-coupling reactions. This compound enables the formation of carbon-carbon bonds between the thiophene unit and various aryl or heteroaryl halides, facilitating the construction of complex molecular architectures.

Pharmaceutical Synthesis

In pharmaceutical research and development, this compound enables the construction of thiophene-containing drug candidates. Thiophene units represent important bioisosteres for benzene rings and are present in numerous bioactive compounds with diverse pharmacological properties. The presence of both a bromine atom and a boronic ester group in this molecule allows for sequential and selective coupling reactions, making it particularly valuable for creating complex drug scaffolds.

Agrochemical Development

The compound contributes to the synthesis of agrochemical products, where thiophene-containing structures often demonstrate desirable biological activities against various agricultural pests and plant diseases. The ability to selectively modify the thiophene scaffold through cross-coupling reactions provides a versatile platform for creating novel agrochemical candidates with improved efficacy and environmental profiles.

Materials Science Applications

In materials science, particularly in the field of organic electronics, 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane facilitates the construction of conjugated polymers and small molecules with specific electronic properties. Thiophene-based materials find extensive use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their favorable charge transport characteristics and structural versatility .

Research Findings

Research on 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has primarily focused on its utility in cross-coupling reactions. Studies have demonstrated that it can efficiently couple with various aryl halides to form complex biaryl systems, which are important structural motifs in drug discovery and materials chemistry.

Cross-Coupling Efficiency

Investigations have shown that the compound exhibits good reactivity under standard Suzuki-Miyaura coupling conditions. These reactions typically involve palladium catalysts such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd2(dba)3 combined with appropriate ligands and bases . Literature indicates successful coupling of related thiophene boronic esters with various aryl and heteroaryl halides to form elaborate molecular systems.

In one documented synthetic approach related to materials chemistry, a terthiophene derivative was prepared using sequential cross-coupling reactions involving thiophene boronic esters similar to our target compound. The synthetic pathway involved coupling reactions with potassium phosphate tribasic as the base and palladium catalysts such as Pd2(dba)3, demonstrating the utility of these compounds in constructing extended thiophene systems .

Electronic Materials Research

The compound and its structural analogs have been utilized in the preparation of electronic materials, particularly systems with extended π-conjugation. Research has explored the influence of substituents like the methyl group at position 5 of the thiophene ring on the electronic properties and packing behavior of the resulting materials . These studies contribute to understanding structure-property relationships in thiophene-based electronic materials.

Table 2: Reactivity and Application Profile

Chemical Information and Properties

2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses specific chemical and physical properties that determine its behavior in various applications and reactions. Understanding these properties is essential for researchers and chemists working with this compound.

Physical and Chemical Properties

The compound is typically a solid at room temperature with specific handling and storage requirements. Its reactivity profile is dominated by the bromine substituent and the boronic ester group, which enable various transformations, particularly cross-coupling reactions .

Table 3: Physical and Chemical Properties

Related Compounds and Structural Analogs

Several structural analogs of 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been reported in the literature, including isomers with different substitution patterns on the thiophene ring and derivatives with different functional groups. These related compounds provide additional synthetic options and may exhibit different reactivity patterns or properties.

Notable related compounds include:

-

2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1111095-99-8) - An isomer with the bromine and methyl substituents in reversed positions .

-

2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane (CAS: 479196-49-1) - A structural analog with a different protecting group on the boronic acid .

These structural variations enable access to diverse thiophene-based architectures and expand the synthetic utility of this class of compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume